Lipophilicity Advantage: LogP 3.61 vs. Ethyl Acetoacetate (LogP 0.53) and Ethyl Benzylacetoacetate (LogP 2.0)
The gem-dibenzyl substitution in ethyl 2,2-dibenzyl-3-oxobutanoate results in a calculated LogP of approximately 3.61, which is substantially higher than that of ethyl acetoacetate (LogP 0.53) and the mono-benzyl analog ethyl benzylacetoacetate (LogP ≈ 2.0) [1]. This increased lipophilicity is a direct consequence of the two benzyl groups and the quaternary carbon center, which collectively create a larger hydrophobic surface area.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~3.61 |
| Comparator Or Baseline | Ethyl acetoacetate: ~0.53; Ethyl benzylacetoacetate: ~2.0 |
| Quantified Difference | ~6.8-fold higher than ethyl acetoacetate; ~1.8-fold higher than ethyl benzylacetoacetate |
| Conditions | Calculated LogP values from public databases |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target engagement for hydrophobic binding pockets, making this compound a preferred starting point for CNS or nuclear receptor-targeted drug discovery.
- [1] yybyy.com. (n.d.). Ethyl 2,2-dibenzyl-3-oxobutanoate (LogP 3.61). Molbase. (n.d.). Ethyl acetoacetate (LogP 0.53). HMDB. (2012). Ethyl 2-benzylacetoacetate (LogP ~2.0). View Source
